Carbetocin
Overview
Description
Carbetocin is a hormone used to control bleeding after delivery . It is an analogue of oxytocin, and its action is similar to that of oxytocin – it causes contraction of the uterus .
Synthesis Analysis
A novel, simple and stability indicating reverse-phase high performance liquid chromatographic method with UV detection at 220 nm (RP-HPLC-UV) was established to realize the simultaneous analysis of carbetocin and ten related impurities . This paper performed the most comprehensive impurity profiling of carbetocin, including the synthesis-related impurities, the isomers of carbetocin and the degradants formed from the forced degradation research . Another study reported an efficient methodology for peptide macrocyclisation, furnishing thioether mimetics of disulfide linkages via thiol–ene click chemistry . A patent also describes a synthesis method for carbetocin .
Chemical Reactions Analysis
One study found that the diagnosis of non-ST segment elevation myocardial infarction was attributed to carbetocin .
Physical And Chemical Properties Analysis
Carbetocin has a molecular formula of C47H73N11O14S and a molecular weight of 1048.21 . It is a solid substance with solubility in DMSO >100 mg/mL and water 10 mg/mL . It has a density of 1.2±0.1 g/cm3, a boiling point of 1477.9±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.3 mmHg at 25°C .
Scientific Research Applications
Prevention of Postpartum Haemorrhage (PPH)
- Summary of the Application : Carbetocin is used in the prevention of postpartum haemorrhage (PPH), which is the leading cause of maternal mortality in low-income countries . Carbetocin may be an underused uterotonic for prevention of PPH .
- Methods of Application or Experimental Procedures : Carbetocin is administered as an intramuscular injection immediately after vaginal birth . The dose used in the studies was 100 μg .
- Results or Outcomes : Studies have shown that carbetocin is effective in preventing PPH and has a safety and side-effects profile similar to oxytocin . Two major clinical studies are investigating heat stable carbetocin’s effectiveness in preventing PPH following vaginal deliveries .
Alternative to Oxytocin
- Summary of the Application : Carbetocin is being investigated as a potential alternative to oxytocin, the standard therapy for the prevention of postpartum hemorrhage . Oxytocin requires cold storage, which is not available in many countries .
- Methods of Application or Experimental Procedures : Carbetocin is administered as an intramuscular injection immediately after vaginal birth . The dose used in the studies was 100 μg .
Prevention of Postpartum Haemorrhage (PPH)
- Summary of the Application : Carbetocin is used in the prevention of postpartum haemorrhage (PPH), which is the leading cause of maternal mortality in low-income countries . Carbetocin may be an underused uterotonic for prevention of PPH .
- Methods of Application or Experimental Procedures : Carbetocin is administered as an intramuscular injection immediately after vaginal birth . The dose used in the studies was 100 μg .
- Results or Outcomes : Studies have shown that carbetocin is effective in preventing PPH and has a safety and side-effects profile similar to oxytocin . Two major clinical studies are investigating heat stable carbetocin’s effectiveness in preventing PPH following vaginal deliveries .
Alternative to Oxytocin
- Summary of the Application : Carbetocin is being investigated as a potential alternative to oxytocin, the standard therapy for the prevention of postpartum hemorrhage . Oxytocin requires cold storage, which is not available in many countries .
- Methods of Application or Experimental Procedures : Carbetocin is administered as an intramuscular injection immediately after vaginal birth . The dose used in the studies was 100 μg .
Prevention of Postpartum Haemorrhage (PPH)
- Summary of the Application : Carbetocin is used in the prevention of postpartum haemorrhage (PPH), which is the leading cause of maternal mortality in low-income countries . Carbetocin may be an underused uterotonic for prevention of PPH .
- Methods of Application or Experimental Procedures : Carbetocin is administered as an intramuscular injection immediately after vaginal birth . The dose used in the studies was 100 μg .
- Results or Outcomes : Studies have shown that carbetocin is effective in preventing PPH and has a safety and side-effects profile similar to oxytocin . Two major clinical studies are investigating heat stable carbetocin’s effectiveness in preventing PPH following vaginal deliveries .
Alternative to Oxytocin
- Summary of the Application : Carbetocin is being investigated as a potential alternative to oxytocin, the standard therapy for the prevention of postpartum hemorrhage . Oxytocin requires cold storage, which is not available in many countries .
- Methods of Application or Experimental Procedures : Carbetocin is administered as an intramuscular injection immediately after vaginal birth . The dose used in the studies was 100 μg .
Safety And Hazards
Carbetocin is harmful and sensitizing, and may harm the unborn child . It is a synthetic analogue of Oxytocin, which induces uterine contractions and may cause termination of pregnancy . Overexposure can be fatal to the mother and the unborn child . Special caution should always be taken in the handling of biologically active material or materials similar to those . Other safety data sheets also provide similar safety and hazard information .
Future Directions
Carbetocin is being investigated as a potential alternative to oxytocin . Two current clinical trials on carbetocin and a network meta-analysis ranking of all uterotonic agents, including carbetocin, may provide evidence supporting expansion of the use of the heat stable formulation of carbetocin in PPH prevention . Carbetocin is recommended to prevent post-partum haemorrhage following caesarean birth in theatre .
properties
IUPAC Name |
(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[(3R,6S,9S,12S,15S)-6-(2-amino-2-oxoethyl)-9-(3-amino-3-oxopropyl)-12-[(2S)-butan-2-yl]-15-[(4-methoxyphenyl)methyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacycloicosane-3-carbonyl]pyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H69N11O12S/c1-6-25(4)38-44(66)51-28(15-16-34(46)57)40(62)52-31(21-35(47)58)41(63)54-32(23-69-18-8-10-37(60)50-30(42(64)55-38)20-26-11-13-27(68-5)14-12-26)45(67)56-17-7-9-33(56)43(65)53-29(19-24(2)3)39(61)49-22-36(48)59/h11-14,24-25,28-33,38H,6-10,15-23H2,1-5H3,(H2,46,57)(H2,47,58)(H2,48,59)(H,49,61)(H,50,60)(H,51,66)(H,52,62)(H,53,65)(H,54,63)(H,55,64)/t25-,28-,29-,30-,31-,32-,33-,38-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTRIRCPWQHTIA-DTRKZRJBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSCCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OC)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSCCCC(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)OC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H69N11O12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90897527 | |
Record name | Carbetocin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90897527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
988.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Carbetocin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015402 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.65e-02 g/L | |
Record name | Carbetocin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015402 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Carbetocin binds to oxytocin receptors present on the smooth musculature of the uterus, resulting in rhythmic contractions of the uterus, increased frequency of existing contractions, and increased uterine tone. The oxytocin receptor content of the uterus is very low in the non-pregnant state, and increases during pregnancy, reaching a peak at the time of delivery. | |
Record name | Carbetocin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01282 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Carbetocin | |
CAS RN |
37025-55-1 | |
Record name | Carbetocin [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037025551 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbetocin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01282 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Carbetocin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90897527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbetocin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.450 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CARBETOCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88TWF8015Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Carbetocin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015402 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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